9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine
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Overview
Description
Mechanism of Action
Target of Action
Similar pyrimidine analogues are known to act as antimetabolites, inhibiting nucleoside triphosphates in the synthesis of nucleic acids dna or rna .
Mode of Action
Based on the behavior of related compounds, it’s likely that it interacts with its targets by mimicking their natural substrates, thereby inhibiting their normal function .
Biochemical Pathways
Related compounds have been shown to inhibit mtor kinase, a key regulator of cell growth and proliferation .
Result of Action
Related compounds have demonstrated cytotoxic effects against cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with hydrazine derivatives, followed by cyclization with formamide or formic acid . The reaction conditions often require heating and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
9-Phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
9-Phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine: Shares a similar core structure but lacks the tetrazole ring.
Tetrazolopyrimidine: Contains a tetrazole ring fused to a pyrimidine ring but does not have the thiophene moiety.
Uniqueness
9-Phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is unique due to the presence of both a tetrazole and a thiophene ring fused to a pyrimidine core. This unique structure imparts distinct electronic and steric properties, making it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
12-phenyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5S/c1-2-4-8(5-3-1)9-6-18-12-10(9)11-14-15-16-17(11)7-13-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNISCXTMBMIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C4=NN=NN4C=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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